Spiroleucettadine

Description

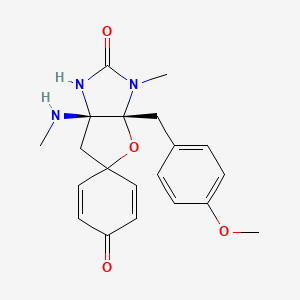

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H23N3O4 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

(3aR,6aS)-3a-[(4-methoxyphenyl)methyl]-3-methyl-6a-(methylamino)spiro[1,6-dihydrofuro[2,3-d]imidazole-5,4'-cyclohexa-2,5-diene]-1',2-dione |

InChI |

InChI=1S/C20H23N3O4/c1-21-19-13-18(10-8-15(24)9-11-18)27-20(19,23(2)17(25)22-19)12-14-4-6-16(26-3)7-5-14/h4-11,21H,12-13H2,1-3H3,(H,22,25)/t19-,20+/m0/s1 |

InChI Key |

ZCTVQFBNZMKKCR-VQTJNVASSA-N |

Isomeric SMILES |

CN[C@]12CC3(C=CC(=O)C=C3)O[C@]1(N(C(=O)N2)C)CC4=CC=C(C=C4)OC |

Canonical SMILES |

CNC12CC3(C=CC(=O)C=C3)OC1(N(C(=O)N2)C)CC4=CC=C(C=C4)OC |

Synonyms |

spiroleucettadine |

Origin of Product |

United States |

Advanced Methodologies in Spiroleucettadine Structural Analysis

Challenges in Initial Structural Determination and Misassignments

The initial structural assignment of Spiroleucettadine, reported in 2004, proposed a novel fused 2-aminoimidazole oxalane ring system. acs.org However, this structure was later proven to be incorrect. nih.govnih.gov The misassignment stemmed from a combination of factors, primarily the inherent complexity of the molecule and the limitations of the spectroscopic data available at the time. nih.govrsc.org Several independent research groups' failed attempts to synthesize the proposed structure cast further doubt on its validity and prompted a re-evaluation. researchgate.netnih.gov

Ambiguity Arising from Low Hydrogen-to-Carbon Ratio

A primary obstacle in the structural elucidation of this compound was its low hydrogen-to-carbon ratio. nih.govnih.gov Molecules with a low H/C ratio, particularly those with a high number of heteroatoms, often present a challenge for NMR-based structure determination. researchgate.netmdpi.com This is because the scarcity of protons limits the number of observable ¹H-¹H and ¹H-¹³C correlations, which are crucial for piecing together the carbon skeleton and establishing connectivity. nih.govresearchgate.net In the case of this compound, the proton-deficient core of the molecule resulted in sparse and ambiguous NMR data, making it difficult to definitively establish the connectivity of the atoms. nih.govresearchgate.netmdpi.com

Limitations of Early Spectroscopic Data for Elucidation

The initial structural determination of this compound relied heavily on 2D NMR techniques. acs.org However, the limitations of this data became apparent during the re-evaluation process. A key error was the misinterpretation of a solvent-related correlation in the HMBC spectrum as a genuine long-range C-H coupling. nih.govrsc.org This incorrect correlation provided false evidence supporting the originally proposed, and ultimately incorrect, amino hemiketal functional group. nih.gov Furthermore, inconsistencies were noted in the expected NMR correlations for the two N-methyl groups, adding to the uncertainty surrounding the initial structure. nih.govrsc.org These issues highlighted the potential for misinterpretation of complex spectroscopic data, especially when dealing with novel and intricate molecular architectures.

Computational Approaches for Structure Elucidation Support

The revision of this compound's structure was greatly aided by the application of computational chemistry methods. These approaches provided a powerful means to evaluate the plausibility of different structural candidates and to resolve the ambiguities present in the experimental data.

Relevance of Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) systems have become invaluable tools in natural product chemistry for resolving complex structures. mdpi.comabdn.ac.uk These programs utilize algorithms to generate all possible structures consistent with the available spectroscopic data, such as molecular formula and 2D NMR correlations. mdpi.comabdn.ac.uk For molecules like this compound, where the NMR data is limited and can lead to multiple possibilities, CASE can help ensure that all potential structures are considered. rsc.orgabdn.ac.uk By systematically analyzing the data, CASE systems can help chemists avoid the pitfalls of misinterpretation and provide a ranked list of the most likely structural candidates for further investigation. rsc.orgmdpi.comabdn.ac.uk

Application of Density Functional Theory (DFT) Based Chemical Shift Calculations

A pivotal technique in the structural revision of this compound was the use of Density Functional Theory (DFT) to calculate theoretical NMR chemical shifts for various proposed structures. nih.govnih.govresearchgate.net By comparing the calculated chemical shifts with the experimental values, researchers could assess the likelihood of each candidate structure. nih.govabdn.ac.uk The initial, incorrect structure of this compound showed a poor correlation between its calculated and experimental ¹³C NMR chemical shifts. nih.gov In contrast, the revised structure, along with other plausible isomers, was systematically evaluated using DFT calculations. nih.govresearchgate.net The structure that showed the best agreement between the calculated and experimental NMR data was ultimately proposed as the correct one. nih.gov This approach provided strong, independent evidence for the structural revision, demonstrating the power of DFT calculations in validating or refuting proposed structures. nih.govnih.gov

Definitive Structural Confirmation through Total Synthesis

The breakthrough in correctly identifying the structure came from a combination of modern analytical techniques and, ultimately, was unequivocally confirmed by total synthesis. nih.govresearchgate.net A re-isolation of the natural product and extensive analysis, including the use of Density Functional Theory (DFT) calculations to compare predicted and experimental NMR data, led to a revised structure. nih.govresearchgate.net This new proposed structure featured a different bicyclic core, a methylamino-furoimidazolone array. nih.gov The revised constitution was solidified by X-ray analysis of a crystalline sample of the re-isolated this compound. nih.gov

With a revised and more credible structure in hand, the challenge shifted to its definitive proof through chemical synthesis. quizlet.comunimelb.edu.au The first enantiospecific total synthesis of (–)-spiroleucettadine was successfully achieved, providing the final and conclusive evidence for the revised structure. researchgate.netunimelb.edu.aunih.gov This elegant synthesis commenced from the readily available chiral building block, L-tyrosine. researchgate.netunimelb.edu.au

A key strategic element of the synthesis was a biomimetic approach that utilized two crucial hypervalent iodine-mediated oxidation reactions. researchgate.netunimelb.edu.auresearchgate.net

The first of these oxidations was employed to forge the critical spirocyclic center of the molecule. researchgate.netunimelb.edu.au

The second hypervalent iodine oxidation, performed in the penultimate step of the synthesis, facilitated the installation of the methylamine (B109427) side chain at the ring junction. researchgate.netunimelb.edu.aunih.gov

The successful completion of this multi-step synthesis, yielding a compound with spectroscopic data identical to the natural product, unambiguously confirmed the revised structure of this compound. unimelb.edu.au This accomplishment not only provided final proof of the molecular architecture but also granted access to a new class of spiro-annulated marine natural products for further study. researchgate.netnih.gov

Ongoing Challenges in Absolute Stereochemistry Assignment for Naturally Occurring Enantiomers

Despite the successful confirmation of this compound's planar structure and relative stereochemistry, determining the absolute stereochemistry of the naturally occurring enantiomer(s) has remained a persistent challenge. researchgate.netotago.ac.nz The primary issue stems from the observation that the sponge appears to produce scalemic mixtures of this compound, meaning mixtures of both (+) and (-) enantiomers in unequal proportions. nih.govunimelb.edu.au

This is evidenced by conflicting optical rotation data reported from different isolations of the natural product. The original 2004 isolation reported a specific rotation of [α]D = -27.1, whereas a subsequent re-isolation and analysis in 2008 reported a value of [α]D = -5.1. nih.govunimelb.edu.au This discrepancy strongly suggests that the enantiomeric composition of the isolated sample is not consistent. unimelb.edu.au

Synthetic efforts have provided access to enantiopure samples of both (+)- and (–)-spiroleucettadine. otago.ac.nznih.gov However, a direct comparison of the optical rotational data and the Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectra of the synthetic enantiomers with the data from the natural isolates has not provided a definitive answer regarding the absolute stereochemistry of the naturally occurring compound. researchgate.netresearchgate.netotago.ac.nzresearchgate.net The variability in the enantiomeric ratio of the natural samples complicates a straightforward assignment. mdpi.com

The challenge of assigning the absolute configuration for complex molecules, especially those that are flexible or exist as enantiomeric mixtures, is a well-documented problem in natural product chemistry. scielo.brnih.gov While methods like X-ray crystallography on a co-crystal with a chiral auxiliary or advanced NMR techniques can sometimes resolve such ambiguities, in the case of this compound, these have not yet provided a conclusive solution. unimelb.edu.auscielo.br Therefore, while the synthesis has confirmed the molecule's structure, the precise enantiomeric nature of this compound as it exists in its natural source remains an open question, highlighting the subtle complexities that can arise in the study of marine natural products. researchgate.netotago.ac.nz

Synthetic Strategies and Methodological Innovations for Spiroleucettadine

Historical Challenges and Unsuccessful Synthetic Endeavors

The initial structural assignment of spiroleucettadine in 2004 was met with significant interest due to its unprecedented trans-fused 2-imino imidazole-oxolane core. unimelb.edu.auunimelb.edu.au However, this proposed structure proved to be a formidable synthetic target. Multiple independent research groups attempted to synthesize the molecule, but these efforts were consistently met with failure. researchgate.netunimelb.edu.au These repeated unsuccessful attempts cast doubt on the correctness of the originally proposed structure. researchgate.netresearchgate.net

The primary obstacle in these early endeavors was the extreme difficulty in constructing the proposed 5,5-trans-fused ring system containing a seemingly unstable ortho-amide type functionality. unimelb.edu.au The low hydrogen-to-carbon ratio in the core of the molecule further complicated the initial structure elucidation process, leading to the misassignment. researchgate.netresearchgate.net It wasn't until 2008, prompted by the persistent synthetic failures, that the analytical data for this compound was re-examined, leading to a structural revision. researchgate.netunimelb.edu.aunih.gov The revised structure was later confirmed through total synthesis. researchgate.net

First-Generation Total Synthesis Approaches and Explored Reactivities

Early synthetic strategies toward this compound were fraught with unexpected reactivity and unforeseen challenges, providing valuable insights into the chemical nature of the key intermediates. researchgate.netacs.org These initial forays explored a variety of synthetic disconnections and reactions, ultimately paving the way for the successful synthesis.

Inspired by a plausible biosynthetic pathway, one of the initial strategies involved a biomimetic oxidation of a 2-imidazoline scaffold. researchgate.netacs.orgunimelb.edu.au This approach, however, led to an unexpected reaction cascade. Instead of the desired transformation, researchers observed a benzylic oxidation followed by a Baeyer-Villiger-type rearrangement. acs.orgunimelb.edu.aunih.gov This unforeseen reactivity highlighted the intricate and sensitive nature of the molecular framework, forcing a re-evaluation of the synthetic plan. researchgate.netacs.org

A second-generation approach focused on the oxidative dearomatization of the phenol (B47542) ring system as a key strategic step. researchgate.netacs.orgunimelb.edu.au This method aimed to construct the spirocyclic core of this compound. However, these investigations revealed a competing spirocyclization process that diverted the reaction from the intended pathway. acs.orgunimelb.edu.au The scope and limitations of using hypervalent iodine reagents to achieve a tandem oxidative dearomatizing spirocyclization were extensively studied. While urethanes and thiourethanes underwent the desired spirocyclization in excellent yields, the reaction failed for allylic substrates and those lacking a p-methoxy substituent on the phenol ring. researchgate.net

Another explored avenue involved attempts to forge the spirocyclic scaffold through a carbocation-mediated benzyl (B1604629) migration. researchgate.netacs.orgunimelb.edu.au This strategy was designed to rearrange a benzylic group to form the key carbon-carbon bond of the spirocycle. Unfortunately, all efforts to effect this transformation were unsuccessful, indicating that this particular synthetic route was not viable for constructing the this compound core. acs.orgnih.govresearchgate.net

A significant and recurring challenge in several synthetic approaches was the propensity of the spirocyclic cyclohexadienone intermediate to undergo rearrangement to the corresponding phenol. researchgate.netmdpi.com This undesired rearrangement pathway hindered subsequent planned transformations, such as olefin migration, which were necessary to complete the synthesis. researchgate.net This inherent instability of the spirocyclic cyclohexadienone under various reaction conditions, including acidic and Lewis acidic environments, posed a major roadblock in the elaboration of the core structure. mdpi.comnih.gov

Carbocation-Mediated Benzyl Migration Attempts

Enantiospecific Total Synthesis

The culmination of the knowledge gained from previous unsuccessful attempts led to the first successful enantiospecific total synthesis of (–)-spiroleucettadine. researchgate.netunimelb.edu.au This landmark achievement utilized a highly efficient biomimetic approach, starting from the readily available chiral building block, L-tyrosine. researchgate.netunimelb.edu.au

Development of Biomimetic Synthetic Pathways from L-Tyrosine

The inaugural total synthesis of (−)-spiroleucettadine employed a highly efficient, biomimetically inspired strategy commencing with the readily available chiral building block, L-tyrosine. unimelb.edu.aunih.govresearchgate.net This approach was conceptually guided by biosynthetic postulates for related Leucetta alkaloids, such as naamine (B1248366) A and naamidine A. unimelb.edu.au The strategy hinged on the idea that the stereochemistry of the final natural product could be controlled by the inherent chirality of the L-tyrosine starting material. unimelb.edu.au

The synthesis began with N-Boc-L-tyrosine methyl ester. The initial steps involved protecting the phenolic hydroxyl group as a benzyl ether, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid. unimelb.edu.au This acid was then converted into a Weinreb amide, which subsequently reacted with methylmagnesium bromide to yield a key ketone intermediate. unimelb.edu.au This sequence established the core carbon skeleton derived from tyrosine, setting the stage for the critical cyclization steps. The biomimetic hypothesis suggested that the cis-fused 5,5-bicyclic ring system of this compound would form with its stereochemistry dictated by the L-tyrosine precursor. unimelb.edu.au This forward-thinking synthetic plan aimed to construct the core framework first, with subsequent functionalization to install the final structural features. unimelb.edu.au

Strategic Application of Hypervalent Iodine-Mediated Oxidations for Core Formation

A central feature of the successful synthetic strategy is the use of hypervalent iodine reagents to construct the key structural motifs of this compound. nih.gov Specifically, the formation of the spiro cyclohexadienone-oxolane core was accomplished through a hypervalent iodine-mediated oxidative spirocyclization. unimelb.edu.auacs.org This critical step involved the oxidative dearomatization of a phenolic precursor. acs.orgresearchgate.net

In the synthetic sequence, a urea-containing intermediate derived from the tyrosine ketone was subjected to a hypervalent iodine-mediated oxidation and dicyclization sequence. unimelb.edu.au This reaction forged the spirocyclic center, creating the characteristic fused 5,5-bicyclic ring system. unimelb.edu.auacs.org The choice of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), was crucial for effecting this transformation efficiently. Early strategies that focused on oxidizing a 2-imidazoline scaffold led to unexpected Baeyer–Villiger reactions, highlighting the challenges in controlling the regioselectivity of the oxidation. acs.orgunimelb.edu.aunih.gov The successful second-generation approach prioritized the oxidative dearomatization of the phenol ring system first, which proved to be a more effective strategy for building the core scaffold. acs.orgfigshare.com

Methods for Methylamine (B109427) Side Chain Installation

Following the successful construction of the spirocyclic core, the final key transformation was the installation of the methylamine side chain at the C-5 position of the imidazolidinone ring. unimelb.edu.auacs.org This was achieved through a second, distinct hypervalent iodine-mediated oxidation. unimelb.edu.aunih.govresearchgate.net This penultimate step involved the challenging oxidation of the C-5 carbon of the fused bicyclic imidazolidinone intermediate. unimelb.edu.au

The oxidation facilitated the introduction of an acetate (B1210297) group at the C-5 position. acs.orgresearchgate.net This acetate then served as a handle for the subsequent introduction of the methylamine moiety to complete the synthesis of this compound. acs.orgresearchgate.net This two-step process—oxidation followed by nucleophilic displacement—was a robust method for installing the required functionality at the sterically hindered ring junction. The use of a hypervalent iodine reagent for this transformation underscores the versatility of these reagents in complex natural product synthesis, enabling the formation of both the core structure and late-stage functionalization. unimelb.edu.au

Second-Generation Synthetic Developments

Following the first total synthesis, second-generation approaches were developed to refine the synthetic route and produce both enantiomers of this compound for further study. researchgate.netnih.gov These efforts provided access to (+)-spiroleucettadine, allowing for a comparative analysis of the biological activities of the two enantiomers. nih.govresearchgate.net

Synthesis of this compound Analogues for Research

The discovery of anti-proliferative activity in synthetic this compound prompted the design and synthesis of analogues to explore structure-activity relationships (SAR). unimelb.edu.aunih.gov Research efforts focused on modifying the C-4 and C-5 positions of the this compound core, as these were identified as synthetically accessible sites for variation. researchgate.netnih.gov

Ten analogues of (−)-spiroleucettadine, the slightly more active enantiomer, were synthesized. researchgate.netnih.gov These modifications included alterations to the substituents at the key ring junction. The goal was to probe how changes in the structure affected the compound's efficacy against cancer cell lines. Biological evaluation of these analogues against the H522 lung cancer cell line revealed that three of the ten synthesized compounds exhibited anti-proliferative profiles similar to that of the parent compound, (–)-spiroleucettadine. researchgate.netnih.gov This research provides a synthetic platform for future medicinal chemistry studies and the development of more potent anti-cancer agents based on the this compound framework. unimelb.edu.aunih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-Tyrosine |

| Naamine A |

| Naamidine A |

| N-Boc-L-tyrosine methyl ester |

| (Diacetoxyiodo)benzene (PIDA) |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) |

| (+)-Spiroleucettadine |

Biosynthetic Hypotheses and Pathway Elucidation for Spiroleucettadine

Proposed Biogenetic Origins of Spiroleucettadine

The biogenetic origin of this compound is hypothesized to stem from amino acid precursors, a common theme in the biosynthesis of marine imidazole (B134444) alkaloids. The producing organism, a sponge of the Leucetta genus, is known for a variety of alkaloids, suggesting a rich and versatile enzymatic machinery for their production. unimelb.edu.auunimelb.edu.au The core structure of this compound, featuring a spiro-annulated framework densely packed with heteroatoms, points towards a complex series of cyclization and rearrangement reactions. unimelb.edu.au

Initial hypotheses were informed by the co-isolation of other related alkaloids and by biomimetic synthetic strategies. A plausible biosynthetic scenario could involve the oxidative rearrangement of a 4,5-disubstituted imidazole precursor. researchgate.net The total synthesis of related Leucetta alkaloids, such as calcaridine A, has been achieved based on such biosynthetic postulates. researchgate.net The structural novelty of this compound, particularly its fused bicyclic system and amino-hemiketal moiety, suggests a unique cyclization cascade from a linear or simpler cyclic precursor. researchgate.netnih.gov

Enzyme-Mediated Transformations in Alkaloid Biosynthesis

While the specific enzymes responsible for this compound biosynthesis have not yet been identified, the transformations required to construct its complex architecture can be inferred from biomimetic total synthesis efforts. nih.gov Key transformations likely involve:

Oxidative Dearomatization: A crucial step in forming the spirocyclic center is the oxidation of a phenolic precursor, such as tyrosine. researchgate.netfigshare.com In a laboratory setting, this has been accomplished using hypervalent iodine reagents, which mimic the action of oxidative enzymes (oxidoreductases) in nature. unimelb.edu.aunih.gov This reaction converts a planar aromatic ring into a three-dimensional cyclohexadienone structure. researchgate.net

Spirocyclization: Following oxidation, an intramolecular cyclization would forge the characteristic spirocyclic bond. In synthetic approaches, a competing spirocyclization process was observed during the oxidative dearomatization of the phenol (B47542) ring system, highlighting the delicate balance of reactivity that biosynthetic enzymes must control. researchgate.netresearchgate.net

Cyclization and Rearrangement: The formation of the imidazolidinone and oxolane rings likely proceeds through a cascade of intramolecular cyclizations. The construction of the tricyclic core of the related alkaloid FR901483, for example, involves an aza-spiro annulation followed by a regioselective aldol (B89426) condensation, steps that are plausibly enzyme-mediated. researchgate.net

Side-Chain Installation: The installation of the methylamine (B109427) side chain at the oxolane–imidazolidinone ring junction is a final key step. unimelb.edu.au In the laboratory, this was achieved through another hypervalent iodine-mediated oxidation, suggesting that biosynthetic pathways may utilize similar enzymatic oxidations to install functional groups at challenging positions. unimelb.edu.aunih.gov

These proposed steps are consistent with the known capabilities of enzymes found in marine organisms, particularly those involved in polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways, which are often responsible for the production of complex alkaloids. nih.gov

Investigations into Presumed Biosynthetic Precursors

Direct feeding studies to definitively identify the precursors of this compound have not been reported, largely due to the challenges of working with the source organism. However, strong evidence for its precursors comes from biomimetic total synthesis, which seeks to replicate the plausible biosynthetic route in the lab.

The first enantiospecific total synthesis of (-)-Spiroleucettadine successfully used L-tyrosine as the starting material. unimelb.edu.aunih.gov This provides compelling evidence that L-tyrosine is a primary biosynthetic precursor. The synthesis proceeds through a series of steps that construct the molecule's core from this fundamental amino acid building block. unimelb.edu.au The enantioselective synthesis of the presumed biosynthetic precursor was a key achievement in the efforts to construct the final molecule. researchgate.net

| Proposed Precursor | Evidence | Role in Biosynthesis |

| L-Tyrosine | Used as the starting material in a successful biomimetic total synthesis of (-)-Spiroleucettadine. unimelb.edu.aunih.gov | Forms the spiro cyclohexadienone portion of the molecule. unimelb.edu.au |

| Arginine or derivative | Imidazole and guanidine (B92328) moieties are common in marine alkaloids and are often derived from arginine. | Potential source for the 2-aminoimidazole portion of the structure. |

| 4,5-Disubstituted Imidazole | Proposed as a key intermediate in the biosynthesis of related Leucetta alkaloids like calcaridine A. researchgate.net | Could undergo oxidative rearrangement to form the spirocyclic core. researchgate.net |

Approaches to Imidazole Ring Construction in Natural Product Biosynthesis

The imidazole ring is a fundamental heterocyclic structure found in many important natural products, including the amino acid histidine and the hormone histamine. atamanchemicals.com Its biosynthesis is a well-established process, though multiple routes exist. In many biological systems, the imidazole ring of histidine is constructed from ATP and phosphoribosyl pyrophosphate (PRPP).

For other imidazole alkaloids, the construction can be more varied. The imidazole ring is a five-membered aromatic heterocycle whose unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in pharmacologically active molecules. ajrconline.org Synthetic chemistry has developed numerous methods for constructing imidazole rings, such as the Debus-Radziszewski, van Leusen, and Wallach syntheses, which involve the condensation of dicarbonyl compounds, aldehydes, and ammonia (B1221849) sources. ajrconline.orgbenthamscience.commdpi.com These chemical methods can provide insight into potential biosynthetic mechanisms. For instance, the condensation of an α-dicarbonyl compound (which can be formed biosynthetically via oxidation of a ketone) with an aldehyde and an ammonia source (like the side chain of an amino acid) is a plausible enzymatic strategy for imidazole ring formation. ajrconline.org

Challenges and Future Directions in Biosynthetic Pathway Elucidation

The journey to understand this compound has been marked by significant challenges, which have, in turn, driven innovation in structure elucidation and synthesis.

Structural Revision: The initial structure proposed for this compound in 2004 was later found to be incorrect. researchgate.netnih.gov This was due to the molecule's low ratio of hydrogen to carbon atoms (H/C < 1.2), which complicated the interpretation of NMR spectroscopic data. researchgate.netnih.govnih.gov Repeated failures by synthetic chemistry groups to synthesize the originally proposed structure cast doubt on its validity. researchgate.netresearchgate.net The structure was ultimately revised in 2008 after re-isolation of the natural product, thorough analysis, and the use of density functional theory (DFT) calculations to compare predicted and experimental 13C NMR shifts. nih.govresearchgate.net The revised structure was finally confirmed by the first total synthesis. scielo.br

Synthetic Complexity: The dense packing of heteroatoms and the unique spirocyclic amino-hemiketal system presented a formidable synthetic challenge. unimelb.edu.auresearchgate.net Overcoming these hurdles required the development of novel strategies, particularly the use of sequential hypervalent iodine-mediated oxidations. unimelb.edu.aufigshare.com

Source Organism Scarcity: The difficulty in recollecting the specific Leucetta sponge limits the amount of available natural product for biosynthetic feeding studies or enzyme isolation. researchgate.netnih.gov

Future research will likely focus on genomic and metagenomic approaches. By sequencing the DNA of the Leucetta sponge and its associated microbial symbionts, it may be possible to identify the biosynthetic gene cluster responsible for producing this compound. Identifying and characterizing the enzymes from this cluster would provide definitive answers about the biosynthetic pathway, the specific precursors involved, and the mechanisms of the key enzymatic transformations. nih.gov

Cellular and Molecular Mechanisms of Spiroleucettadine Biological Activity

Anti-proliferative Effects in Cellular Models

Spiroleucettadine has been shown to inhibit the growth of a variety of cancer cell lines. f1000research.com Its anti-proliferative activity is a key area of research in understanding its potential as an anti-cancer agent.

Efficacy across Diverse Cancer Cell Lines

This compound has demonstrated inhibitory effects on the growth of multiple cancer types, including leukemia, melanoma, non-small cell lung, colon, renal, and ovarian cancers. f1000research.com The degree of growth inhibition varies among the different cancer cell lines. f1000research.com Initial screenings by the National Cancer Institute identified its potent activity, particularly against the non-small cell lung cancer (NSCLC) cell line H522. otago.ac.nz

Differential Potency in Non-Small Cell Lung Cancer Subtypes (e.g., H522, A549, H3122)

The efficacy of this compound varies among different subtypes of non-small cell lung cancer. otago.ac.nz Research has shown that the H522 cell line is particularly sensitive to this compound, with an EC₅₀ value of 0.72 ± 0.09 μM. otago.ac.nz In comparison, the A549 and H3122 cell lines exhibit higher EC₅₀ values of 3.60 ± 0.03 μM and 1.59 ± 0.11 μM, respectively, indicating lower sensitivity to the compound. otago.ac.nz The H522 cell line is characterized by a mutation in the p53 tumor suppressor protein, a common feature in many cancers. otago.ac.nz

Interactive Table: EC₅₀ Values of this compound in NSCLC Cell Lines

| Cell Line | EC₅₀ (μM) |

|---|---|

| H522 | 0.72 ± 0.09 |

| A549 | 3.60 ± 0.03 |

| H3122 | 1.59 ± 0.11 |

Cell Cycle Regulatory Modulation

A key mechanism of this compound's anti-proliferative action is its ability to modulate the cell cycle, a fundamental process for cell growth and division.

Induction of G2/M Phase Cell Cycle Arrest

Studies have consistently shown that this compound induces cell cycle arrest at the G2/M phase in cancer cells. f1000research.comotago.ac.nzotago.ac.nz In H522 lung adenocarcinoma cells, treatment with this compound led to a decrease in the number of cells in the G0/G1 phase and a corresponding increase in the proportion of cells in the G2/M phase over a 24-hour period. f1000research.comf1000research.com This arrest prevents the cells from proceeding through mitosis, thereby inhibiting their proliferation. f1000research.comotago.ac.nz

Regulation of Key Cell Cycle Proteins (e.g., Cyclin B1, pCDK1)

The G2/M arrest induced by this compound is associated with the regulation of key cell cycle proteins. f1000research.comotago.ac.nz A significant increase in the phosphorylation of CDK1 (pCDK1) and the expression of Cyclin B1 has been observed in H522 cells following treatment. f1000research.comf1000research.com The rise in the inhibitory pCDK1 is a likely cause for the prevention of mitotic exit. otago.ac.nz Furthermore, while Cyclin B1 expression increases, the expression of Cyclin D1, which is involved in the G0/G1 transition, is significantly reduced. f1000research.comf1000research.com

Apoptotic Pathway Engagement

In addition to cell cycle arrest, this compound also induces apoptosis, or programmed cell death, in cancer cells. f1000research.comotago.ac.nz This is another crucial mechanism contributing to its anti-cancer effects.

Flow cytometry analysis has demonstrated that this compound treatment leads to an increase in both early and late-phase apoptotic cells. f1000research.com Specifically, a significant increase in the percentage of late apoptotic cells was observed in H522 cells treated with the compound. f1000research.com

The induction of apoptosis by this compound is linked to the intrinsic apoptotic pathway. f1000research.comf1000research.com This is evidenced by a profound increase in the expression of the pro-apoptotic protein Bim. f1000research.comf1000research.com The upregulation of Bim is a key event that leads to the activation of the intrinsic apoptotic cascade. f1000research.com Consequently, a substantial and significant increase in the expression of cleaved caspase-3, a key executioner of apoptosis, is observed. otago.ac.nzf1000research.com This indicates that this compound's engagement of the apoptotic pathway culminates in the activation of caspases, leading to cell death. otago.ac.nz

Activation of the Intrinsic Apoptotic Pathway

Research indicates that this compound's cytotoxic effects are mediated through the induction of apoptosis, the process of programmed cell death. otago.ac.nzf1000research.com Specifically, evidence points to the activation of the intrinsic apoptotic pathway. f1000research.comotago.ac.nzf1000research.comresearchgate.net This pathway is initiated from within the cell, typically in response to cellular stress, and is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. oncotarget.com Studies using flow cytometry and Western blot analysis in H522 cancer cells treated with this compound have confirmed an increase in apoptosis, consistent with the engagement of this intrinsic mechanism. f1000research.comotago.ac.nz The activation of this pathway is a critical component of the compound's tumor cell suppression capabilities. f1000research.comf1000research.com

Upregulation of Pro-Apoptotic Proteins (e.g., Bim)

A key event in the this compound-induced intrinsic apoptotic pathway is the significant upregulation of the pro-apoptotic protein Bim. otago.ac.nzf1000research.comf1000research.com Bim is a BH3-only member of the Bcl-2 protein family and a crucial initiator of apoptosis. oncotarget.comnih.gov It functions by binding to and inhibiting anti-apoptotic Bcl-2 proteins or by directly activating pro-apoptotic effector proteins like Bax and Bak. oncotarget.com In studies on the H522 cell line, treatment with this compound led to a profound induction of Bim expression. otago.ac.nzf1000research.com This marked increase in Bim is considered a primary mediator of the subsequent apoptotic events. f1000research.comotago.ac.nz

Evidence of Caspase Cascade Activation (e.g., Cleaved Caspase 3)

The culmination of the apoptotic signaling cascade is the activation of executioner caspases, which are proteases that dismantle the cell. nih.gov this compound treatment has been shown to activate this caspase cascade. otago.ac.nzf1000research.com A key indicator of this is the increased expression of cleaved caspase 3. otago.ac.nzf1000research.com Caspase-3 is an essential executioner caspase that, in its inactive zymogen form, is cleaved to become an active enzyme. cellsignal.com The presence of the large fragment (17/19 kDa) of activated caspase-3 serves as a definitive marker for apoptosis. otago.ac.nzcellsignal.com Research has demonstrated that exposure of H522 cells to this compound results in a notable increase in cleaved caspase 3, providing clear evidence that the compound induces cell death through the activation of the caspase cascade. otago.ac.nzf1000research.com

Investigation of Potential Cellular Targets and Modes of Action

While the downstream effects of this compound on apoptosis are well-documented, its precise upstream cellular target remains to be definitively identified. f1000research.comotago.ac.nzresearchgate.net However, the observed cellular outcomes provide constraints and hypotheses regarding its mode of action. f1000research.comotago.ac.nz

Constraints on Proposed Mechanisms based on Cellular Outcomes

The biological effects of this compound treatment, namely the induction of G2/M phase cell cycle arrest and the activation of the intrinsic apoptotic pathway, place firm constraints on any proposed molecular targets. f1000research.comotago.ac.nzf1000research.com Research shows that in addition to inducing apoptosis, the compound causes an increase in cyclin B1 expression and the phosphorylation of cyclin-dependent kinase 1 (CDK1), both of which are mediators of the G2/M phase transition. f1000research.comotago.ac.nz Therefore, any hypothesized target for this compound must have a mechanism of action that logically leads to these specific biochemical and cellular changes. f1000research.comotago.ac.nzresearchgate.net

| Protein | Function | Observed Effect of this compound Treatment | Reference |

|---|---|---|---|

| Bim | Pro-apoptotic protein (BH3-only) | Profoundly increased expression | otago.ac.nzf1000research.com |

| Cleaved Caspase 3 | Executioner caspase, marker of apoptosis | Increased expression | otago.ac.nzf1000research.com |

| pCDK1 (phosphorylated) | Inhibitory form of a key G2/M transition kinase | Increased expression | otago.ac.nzf1000research.com |

| Cyclin B1 | Regulatory protein for G2/M transition | Increased expression | otago.ac.nzf1000research.com |

| Cyclin D1 | Mediator of G0/G1 transition | Significantly reduced expression | otago.ac.nzf1000research.com |

Hypothesized Interactions with Microtubule Dynamics

One of the leading hypotheses for this compound's mode of action is the disruption of microtubule dynamics. otago.ac.nz Microtubules are essential cytoskeletal components crucial for cell division, shape, and intracellular transport. nih.gov Agents that interfere with microtubule stability are often potent anti-cancer drugs that can induce G2/M arrest and apoptosis. otago.ac.nznih.gov The observation that this compound treatment increases the expression of cyclin B1 is a potential indicator of microtubule instability and damage. otago.ac.nz This has led researchers to propose that further studies should investigate the potential action of this compound on microtubules to determine if it functions as a microtubule-destabilizing agent. otago.ac.nz

Structure Activity Relationship Sar Studies of Spiroleucettadine and Analogues

Design Principles for Spiroleucettadine Analogues

The design of this compound analogues has been primarily guided by the goal of elucidating the structural requirements for its anti-proliferative effects. After the successful total synthesis of this compound, which also provided access to its unnatural enantiomer, research efforts turned towards a systematic exploration of its complex scaffold. researchgate.netnih.gov The core principle has been to modify specific positions of the molecule to probe their contribution to its activity.

Key design strategies have focused on:

Simplification of the Core Structure: Creating "deletion" analogues to assess the necessity of certain structural elements for biological activity. A primary target for this approach has been the C-4 benzyl (B1604629) group, leading to analogues lacking this substituent. researchgate.net

Exploring the Role of the Spirocyclic Center: The unique spiro-fused 5,5-bicyclic ring system is a defining feature. unimelb.edu.au Analogue design aims to understand the importance of this rigid scaffold for interacting with biological targets.

Modification of Peripheral Functional Groups: Alterations at the C-4 and C-5 positions of the imidazolidinone ring have been a major focus. nih.govresearchgate.net This strategy is based on the hypothesis that these positions are tolerant to modification and could lead to analogues with improved potency or altered activity profiles. The design includes varying the substituents to probe steric and electronic effects.

Synthetic Methodologies for Analogue Generation

The generation of this compound and its analogues has been enabled by the development of a robust and enantiospecific synthetic route. A biomimetic approach starting from L-tyrosine or its D-enantiomer has been central to these efforts. unimelb.edu.aunih.gov

The key synthetic transformations include:

Hypervalent Iodine-Mediated Oxidative Spirocyclization: This crucial step forges the characteristic spirocyclic cyclohexadienone-oxolane core of the molecule. unimelb.edu.aunih.govacs.org This reaction represents a significant achievement, as initial attempts to synthesize the originally proposed structure using this method failed, leading to a structural revision of the natural product. unimelb.edu.auresearchgate.net

Oxidation of the Imidazolidinone Ring: To introduce functionality at the C-5 position, a second hypervalent iodine-mediated oxidation is employed. Specifically, the use of Dess-Martin periodinane on a cyclic urea (B33335) intermediate facilitates the installation of an acetate (B1210297) group at C-5. unimelb.edu.au This reaction was noted to expand the known scope of this type of oxidation to include cyclic ureas. unimelb.edu.au

Introduction of the Side Chain: The acetate at C-5 serves as a leaving group, allowing for the subsequent substitution with a methylamine (B109427) side chain to complete the synthesis of this compound. unimelb.edu.auacs.org This methodology provides a versatile handle for introducing other amine-based side chains, thus generating a variety of C-5 modified analogues.

The synthesis of C-4 deletion analogues involves a modified route that starts from a different precursor, bypassing the inclusion of the benzyl group. researchgate.net This flexible synthetic platform has been instrumental in providing the necessary quantities of various analogues for detailed biological evaluation. researchgate.net

Elucidation of Key Structural Features Influencing Biological Activity

Through the synthesis and biological testing of this compound analogues, several key structural features have been identified as being critical for its anti-proliferative activity. The primary endpoint for these studies has often been the inhibition of growth in cancer cell lines, particularly the NCI-H522 non-small cell lung cancer cell line. nih.govresearchgate.netresearchgate.net

The core spiro-annulated scaffold, comprising a trans-fused 5,5-bicyclic ring system and an amino-hemiketal moiety, appears essential for activity. unimelb.edu.au This rigid structure likely orients the key functional groups in a specific three-dimensional arrangement required for target engagement.

Comparative Analysis of Enantiomeric Activities

A significant aspect of the SAR studies on this compound has been the comparison of the biological activities of its two enantiomers: the naturally occurring (-)-spiroleucettadine and the synthetically produced (+)-spiroleucettadine. The development of an enantiospecific synthesis enabled this investigation. nih.gov

Both enantiomers of this compound were found to possess significant anti-proliferative activity. nih.govresearchgate.net However, subtle differences in their potency have been observed. In evaluations against the H522 lung cancer cell line, (-)-spiroleucettadine was found to be slightly more active than its (+)-enantiomer. nih.govresearchgate.net This observation prompted the decision to focus subsequent analogue design and synthesis efforts on the scaffold of the more active (-)-enantiomer. nih.govotago.ac.nz

Table 1: Comparative Anti-proliferative Activity of this compound Enantiomers IC₅₀ values against the NCI-H522 lung cancer cell line.

| Compound | Enantiomer | IC₅₀ (µM) |

| This compound | (-) | 1.8 |

| This compound | (+) | 2.5 |

Data sourced from Badart et al., 2021. nih.gov

Impact of Positional Alterations and Functional Group Modifications on Activity Profiles (e.g., C-4 and C-5 alterations)

Systematic modifications at the C-4 and C-5 positions of the (-)-spiroleucettadine scaffold have been a cornerstone of the SAR investigation. nih.govotago.ac.nz These studies aimed to probe the steric and electronic requirements for optimal anti-proliferative activity. A series of ten analogues were synthesized and evaluated against the H522 lung cancer cell line. nih.govresearchgate.net

The modifications included:

C-4 Deletion: The complete removal of the C-4 benzyl group.

C-5 Modification: Alteration of the methylamine side chain at the C-5 position.

The results of these modifications were varied. The "deletion analogue," which lacks the C-4 benzyl group, retained significant anti-proliferative activity, with an IC₅₀ value of 2.1 µM, which is comparable to the parent compound (-)-spiroleucettadine (IC₅₀ = 1.8 µM). researchgate.net This finding indicates that the C-4 benzyl group is not essential for the observed cytotoxicity.

Table 2: Anti-proliferative Activity of Selected this compound Analogues IC₅₀ values against the NCI-H522 lung cancer cell line.

| Compound | Modification | IC₅₀ (µM) |

| (-)-Spiroleucettadine | Parent Compound | 1.8 |

| Analogue 5 | C-4 Benzyl Deletion | 2.1 |

| Analogue 15 | C-4 Benzyl Deletion | 2.1 |

| Analogue 17 | C-4 Benzyl Deletion & C-5 Modification | 2.9 |

Data sourced from Badart et al., 2021 and related conference materials. nih.govresearchgate.net

Spiroleucettadine in Preclinical Drug Discovery Research Context

Significance as a Lead Compound from Marine Sources

Spiroleucettadine is a marine alkaloid that was first isolated from the bright yellow calcareous sponge, Leucetta sp. unimelb.edu.auresearchgate.net Marine sponges are recognized as a prolific source of structurally novel and biologically active secondary metabolites, making them a key area of interest in the search for new therapeutic agents. researchgate.netmdpi.com The discovery of this compound garnered significant interest within the scientific community due to its unique and complex molecular architecture, which features a spirocyclic core. unimelb.edu.auresearchgate.net Such spirocyclic motifs are considered valuable templates in drug discovery as their three-dimensional nature is thought to be ideal for interacting with biological targets. researchgate.netnih.gov

The initial report on this compound described it as having antibacterial activity, with a minimum inhibitory concentration (MIC) of less than 6.25 µg/mL against Enterococcus durans. unimelb.edu.au This finding positioned it as a potential lead compound for developing new antibiotics. However, the journey of this compound also highlights a critical aspect of natural product chemistry: the challenge of correct structure elucidation. The initially proposed structure proved to be incorrect, which was discovered after multiple synthetic chemistry groups failed in their attempts to synthesize it. unimelb.edu.auresearchgate.net This led to a re-evaluation of the analytical data and a subsequent revision of its structure in 2008. unimelb.edu.auresearchgate.netnih.gov

Following the successful total synthesis of the correct structure, the biological activity was re-examined. unimelb.edu.auresearchgate.netresearchgate.net Interestingly, the synthetic samples of both enantiomers of this compound did not exhibit the originally reported antibacterial activity. researchgate.netresearchgate.net Instead, significant anti-proliferative activity against cancer cell lines was discovered, shifting its potential therapeutic application and underscoring its significance as a lead compound in oncology research. researchgate.netresearchgate.net This evolution from an antibacterial to an anticancer lead compound showcases the importance of marine natural products as sources of novel chemical scaffolds for drug discovery. mdpi.comnih.gov

In Vitro Efficacy Assessment in Disease Models

The evaluation of synthetic this compound revealed potent anti-proliferative effects in various cancer cell lines. researchgate.netotago.ac.nz A key study involved its testing in the National Cancer Institute's (NCI) 60-cell line screen, where it demonstrated notable potency, particularly against the H522 non-small cell lung cancer (NSCLC) cell line, with a reported half-maximal inhibitory concentration (IC50) of 0.37 μM. otago.ac.nz

Further investigation into its efficacy in NSCLC focused on several cell lines. otago.ac.nz These studies confirmed its ability to inhibit cell proliferation at low micromolar concentrations. otago.ac.nz The half-maximal effective concentration (EC50) values, which measure the concentration required to reduce cell viability by 50%, were determined for different NSCLC cell lines. otago.ac.nz

| Cell Line | Cancer Type | EC50 (μM) | Reference |

|---|---|---|---|

| H522 | Non-Small Cell Lung Cancer (NSCLC) | 0.72 ± 0.09 | otago.ac.nz |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | 3.60 ± 0.03 | otago.ac.nz |

| H3122 | Non-Small Cell Lung Cancer (NSCLC) | 1.59 ± 0.11 | otago.ac.nz |

Mechanistic studies in the highly sensitive H522 cell line have provided insight into how this compound exerts its anticancer effects. otago.ac.nz The compound was found to induce cell cycle arrest in the G2/M phase. otago.ac.nz This arrest is associated with an increased expression of the inhibitory phosphorylated form of cyclin-dependent kinase 1 (pCDK1) and a decreased expression of cyclin D1. otago.ac.nz Furthermore, an increase in cyclin B1 expression was noted, which can be an indicator of microtubule damage. otago.ac.nz

In addition to halting the cell cycle, this compound was shown to induce apoptosis, or programmed cell death. otago.ac.nz This was evidenced by an increase in the expression of the pro-apoptotic protein Bim, which in turn leads to the activation of cleaved caspase 3, a key executioner of apoptosis. otago.ac.nz

Current Status of Preclinical Investigation, including in vivo studies in animal models

The preclinical development of a compound from a laboratory finding to a potential clinical candidate is a long and complex process. frontiersin.org For this compound, a major milestone was the achievement of its first enantiospecific total synthesis. unimelb.edu.aunih.gov This accomplishment is critical because it provides a reliable and scalable source of the pure compound, freeing researchers from dependence on the limited supply from the natural marine source. unimelb.edu.au The availability of synthetic this compound is a prerequisite for conducting comprehensive preclinical evaluations, including detailed structure-activity relationship (SAR) studies and in vivo testing. unimelb.edu.aunih.gov

SAR studies, which involve synthesizing and testing analogues of the lead compound, are essential for optimizing its potency and pharmacological properties. frontiersin.org The total synthesis of this compound opens the door for these investigations, which will be reported in due course. unimelb.edu.au

A crucial next step in the preclinical pipeline is the evaluation of efficacy in in vivo animal models. frontiersin.orgpolyplus-sartorius.com These studies are essential to validate the therapeutic potential observed in in vitro experiments and to understand how the compound behaves in a whole living system. polyplus-sartorius.comprobiocdmo.com As of current research, in vivo studies for this compound in animal models have been strongly recommended to further assess its suitability for clinical development, particularly for lung cancer treatment. otago.ac.nz However, published results from such in vivo efficacy studies are not yet available. The successful synthesis has laid the necessary groundwork for these future investigations. unimelb.edu.auresearchgate.net

Methodological Considerations for Reproducibility in Preclinical Research

Furthermore, the discrepancy in the biological activity of the natural extract versus the well-characterized synthetic compound underscores the necessity of using pure, fully characterized materials for bioassays. researchgate.netresearchgate.net This is a critical factor in the reproducibility of preclinical drug discovery. nih.gov

For research on compounds like this compound to be robust and reproducible, several methodological considerations are key:

Transparent Reporting : Detailed publication of experimental methods, including the parameters for bioassays and the complete characterization data for synthetic compounds, is essential. nih.gov The availability of original data, such as NMR spectra, allows other researchers to verify findings. nih.govresearchgate.net

Standardized Assays : The use of standardized and well-validated assays is crucial for comparing results across different studies and laboratories. otago.ac.nz This includes detailed descriptions of cell lines, culture conditions, and endpoint measurements.

Rigorous In Vivo Study Design : When progressing to animal studies, reproducibility depends on careful study design. nih.gov This involves considering the choice of animal model (species and strain), sex, age, and the use of objective, reliable methods for assessing outcomes. nih.gov Standardized protocols for drug administration and data analysis are also critical. creative-biolabs.com

Reporting Negative Data : The finding that synthetic this compound lacked antibacterial activity is a significant result. researchgate.netresearchgate.net Reporting such negative data is crucial for the scientific record, as it prevents other research groups from expending resources to pursue a flawed hypothesis. nih.gov

By adhering to these principles, the scientific community can enhance the reliability and predictive value of preclinical research, ensuring that promising lead compounds like this compound are evaluated effectively and efficiently. nih.gov

Q & A

Q. What are the primary mechanisms by which spiroleucettadine inhibits tumor cell proliferation in non-small cell lung cancer (NSCLC) models?

this compound induces dual regulation of the cell cycle and apoptosis in NSCLC cells. At 1.44 µM, it causes G2/M phase arrest in H522 cells, accompanied by increased phosphorylation of CDK1 and cyclin B1/D1 expression, while reducing cyclin D1 (G0/G1 phase marker). Apoptosis is triggered via upregulation of cleaved caspase-3 and Bim, a mediator of the intrinsic apoptotic pathway. These effects were confirmed through flow cytometry, Western blotting, and caspase activity assays .

Q. How was the revised structure of this compound validated after initial synthesis challenges?

The original structure (1a) was revised to 1b using X-ray crystallography of re-isolated this compound and DFT calculations. Fifteen structural candidates were evaluated via DFT to match experimental NMR shifts, with 1b showing the highest agreement. The revised structure resolved biosynthetic inconsistencies (e.g., C-methyl group viability) and low H/C ratios in the bicyclic core, which complicated earlier NMR interpretations .

Q. What experimental strategies are recommended for synthesizing this compound enantiomers with consistent bioactivity profiles?

Enantiospecific synthesis from L- or D-tyrosine involves hypervalent iodine-mediated oxidations to form the spirocyclic center and methylamine side chain. Solvent choice (e.g., chloroform over methanol) improves reproducibility of optical rotation measurements, as methanol showed erratic values due to solvent effects. Chiral HPLC confirmed no racemization during synthesis, though absolute configuration determination remains challenging .

Advanced Research Questions

Q. How do cell line-specific factors (e.g., p53 status) influence this compound's anti-proliferative potency?

H522 cells (p53-null) exhibit heightened sensitivity to this compound compared to p53-wild-type lines. The absence of p53 may impair G1/S checkpoint control, exacerbating G2/M arrest and apoptosis. Researchers should profile p53, CDK1, and Bim expression across cell lines to contextualize potency differences. Parallel experiments with isogenic p53-knockout models could further validate this hypothesis .

Q. What methodological considerations are critical when analyzing this compound-induced CDK1 phosphorylation?

Phosphorylated CDK1 levels should be normalized to total CDK1 (not just β-tubulin) to exclude expression-level confounding. In H522 cells, this compound increases CDK1 phosphorylation without altering total CDK1, implicating upstream regulators like WEE1/Myt1 kinases. Co-treatment with kinase inhibitors (e.g., PD0166285) can clarify mechanistic dependencies .

Q. How can researchers resolve discrepancies in proposed mechanisms of action, such as microtubule disruption vs. CDK1-mediated effects?

Initial hypotheses suggested microtubule disruption due to G2/M arrest, but α-tubulin immunostaining showed no structural aberrations. Instead, CDK1 phosphorylation and cyclin B1/D1 upregulation point to mitotic entry dysregulation. Follow-up studies using live-cell imaging of mitotic progression or Aurora kinase activity assays are recommended to dissect these pathways .

Q. What analytical frameworks are most robust for validating this compound's structure in low H/C ratio environments?

Combined DFT-based NMR shift predictions and X-ray crystallography are essential. For H/C-deficient cores, isotopic labeling (e.g., or ) enhances NMR resolution. Crystallization protocols using vapor diffusion (e.g., CDCl3/hexanes) improve crystal quality for unambiguous structural assignment .

Methodological Recommendations

- For cell cycle analysis: Use synchronized cell populations and time-lapse imaging to distinguish G2/M arrest from mitotic defects.

- For apoptosis assays: Standardize treatment durations (e.g., 24h vs. 48h) to avoid conflicting caspase activation timelines .

- For structural studies: Prioritize solvent systems (e.g., CDCl3) that stabilize this compound for reliable optical rotation data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.